molecular formula C6H6F2N2O2 B2818857 2,2-Difluoroethyl 1H-imidazole-1-carboxylate CAS No. 1980034-77-2

2,2-Difluoroethyl 1H-imidazole-1-carboxylate

Cat. No.: B2818857
CAS No.: 1980034-77-2
M. Wt: 176.123
InChI Key: LDSBPOFJBICNEO-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 1H-imidazole-1-carboxylate (CAS 1980034-77-2) is a high-purity synthetic building block supplied with a guaranteed purity of ≥98% . This compound is a derivative of the 1H-imidazole heterocycle, a structure of exceptional significance in medicinal chemistry and drug discovery . The imidazole core is a privileged scaffold in pharmaceuticals, known for its amphoteric nature and presence in a wide array of therapeutic agents, including antibacterial, antifungal, antitumor, and antiulcer drugs . As such, this compound serves as a valuable synthon for the synthesis of more complex molecules, particularly in the development of novel bioactive compounds and functional materials . The incorporation of the 2,2-difluoroethyl moiety can be utilized to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like characteristics . Researchers can employ this reagent in various synthetic transformations, including nucleophilic substitution reactions where the imidazole carbonyl group acts as a leaving group. It must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,2-difluoroethyl imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBPOFJBICNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole with difluoroethanol under specific conditions. The reaction can be carried out using a dehydrating agent to facilitate the formation of the ester bond. Common reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to promote esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Imidazole derivatives, including 2,2-difluoroethyl 1H-imidazole-1-carboxylate, have been studied for their antimicrobial properties. The imidazole ring is a common pharmacophore in many biologically active compounds. Research indicates that modifications to the imidazole structure can enhance its efficacy against various pathogens. For instance, derivatives have shown significant activity against bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of imidazole derivatives as anti-inflammatory and analgesic agents. Compounds similar to this compound have demonstrated promising results in reducing inflammation and pain in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Cancer Research
The imidazole framework is also significant in cancer research. Certain derivatives have been identified as potential anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis. The structural modifications, such as those present in this compound, may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

Reagent in Chemical Reactions
this compound can serve as a versatile reagent in organic synthesis. Its difluoromethyl group is particularly valuable for introducing fluorine into organic molecules, which can significantly alter their biological activity and pharmacokinetic properties. The compound can be utilized in late-stage difluoromethylation processes, allowing for the selective modification of complex organic structures .

Building Block for Drug Development
The compound acts as a building block for synthesizing more complex molecules used in drug development. Its ability to form stable bonds with various functional groups makes it an attractive candidate for creating novel therapeutic agents with enhanced efficacy and safety profiles .

Material Science

Fluorinated Polymers
In material science, fluorinated compounds like this compound are explored for their potential in developing advanced materials such as fluorinated polymers. These materials exhibit unique properties such as increased chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings and electronics .

Case Studies

Study Findings Application
Study on Antimicrobial EfficacyDemonstrated significant antibacterial activity against E. coli and S. aureusDevelopment of new antimicrobial agents
Investigation of Anti-inflammatory PropertiesShowed inhibition of COX-2 activity comparable to established drugsPotential pain relief therapies
Cancer Cell Proliferation StudyInduced apoptosis in breast cancer cell linesNew anticancer drug candidates

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 1H-imidazole-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2,2-difluoroethyl 1H-imidazole-1-carboxylate with key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents on Imidazole Ester/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound None (parent structure) 2,2-difluoroethyl C₇H₆F₂N₂O₂ 188.13 Pharmaceutical intermediate
Propargyl 1H-imidazole-1-carboxylate None Propargyl C₇H₆N₂O₂ 150.13 Sarpong reagent (click chemistry)
Ethyl 1-methyl-1H-imidazole-2-carboxylate 1-methyl Ethyl C₇H₁₀N₂O₂ 154.17 Drug synthesis building block
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate 2-(3-fluorophenyl), benzo[d] Ethyl C₁₆H₁₃FN₂O₂ 284.29 Anticancer/antimicrobial research
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid 5-carboxylic acid, 1-(trifluoroethyl) - C₆H₅F₃N₂O₂ 202.11 Acidic intermediate for drug design

Key Differences and Implications

Ester Group Reactivity
  • 2,2-Difluoroethyl vs. This property is critical for prolonged shelf life in pharmaceutical formulations .
  • Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid introduces greater electronegativity and steric bulk, which may reduce metabolic degradation but increase synthetic complexity .
Substituent Effects on Bioactivity
  • Fluorophenyl Substitution : Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate demonstrates enhanced biological activity due to the fluorophenyl group, which improves binding affinity to target proteins in antimicrobial studies .
  • Methyl vs.

Biological Activity

2,2-Difluoroethyl 1H-imidazole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial resistance and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoroethyl group attached to an imidazole ring, which contributes to its unique chemical properties. The imidazole moiety is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Notably, imidazole derivatives have shown effectiveness against various bacterial strains, including resistant strains. For example:

  • Inhibition of Metallo-β-lactamases (MBLs) : Research indicates that compounds with imidazole structures can inhibit MBLs, which are responsible for antibiotic resistance in bacteria. Structural optimization of imidazole derivatives has resulted in compounds with IC50 values as low as 0.018 µM against VIM-type MBLs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies have demonstrated that modifications to the imidazole ring or substituents can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups such as fluorine enhances the compound's binding affinity to target enzymes .

Study on Antimicrobial Properties

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics:

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

This demonstrates the potential of imidazole derivatives as effective antimicrobial agents .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets within microbial cells. The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions may play a crucial role in its activity against MBLs and other enzymes involved in bacterial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Difluoroethyl 1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of imidazole-carboxylate derivatives typically involves alkylation or nucleophilic substitution reactions. For example:

  • Fluoroethyl group introduction : Use 2,2-difluoroethyl bromide or iodide with a deprotonated imidazole precursor under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF. Reaction temperatures between 40–80°C are common to balance reactivity and byproduct suppression .
  • Carboxylate ester formation : React the imidazole intermediate with chloroformates or carbonyl diimidazole (CDI) in dichloromethane or acetonitrile. Monitor progress via TLC or HPLC to optimize yield .
    Key parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., fluorinated ethyl groups and carboxylate signals).
    • FTIR : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and imidazole ring vibrations .
  • Purity assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) to quantify impurities .
    • Elemental analysis : Validate empirical formula accuracy .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound against therapeutic targets?

  • In-silico screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like EGFR or cytochrome P450. Validate results with MD simulations to assess binding stability .
  • In-vitro assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
    • Enzyme inhibition : Measure activity against target enzymes (e.g., kinases) via fluorescence-based kinetic assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent variation : Synthesize analogs with modified fluorinated chains (e.g., trifluoroethyl vs. difluoroethyl) or carboxylate ester groups (e.g., methyl vs. ethyl).
  • Biological testing : Compare IC₅₀ values and binding modes across analogs to identify critical functional groups. For example, fluorinated groups often enhance metabolic stability and target affinity .
  • Data analysis : Use multivariate statistical tools (e.g., PCA or QSAR models) to correlate structural features with activity .

Q. How can thermal and hydrolytic stability be evaluated under physiological conditions?

  • Thermal stability :
    • DSC/TGA : Determine melting points and decomposition temperatures. For example, imidazole derivatives often show stability up to 150–200°C .
  • Hydrolytic stability :
    • pH-dependent studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Fluorinated esters generally exhibit slower hydrolysis than non-fluorinated analogs .

Q. What computational methods are suitable for predicting ADMET properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
    • Absorption : LogP values (aim for 1–3 for oral bioavailability).
    • Toxicity : Screen for hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity (Ames test predictions) .
  • Experimental validation : Conduct in-vitro permeability assays (Caco-2 cells) and microsomal stability tests .

Q. How can molecular docking studies be optimized to predict binding modes with high accuracy?

  • Target selection : Prioritize proteins with known imidazole interactions (e.g., histidine-containing enzymes).
  • Docking parameters :
    • Use flexible ligand docking to account for fluorinated group conformations.
    • Validate with crystallographic data or mutagenesis studies .
  • Post-docking analysis : Calculate binding free energies (MM/PBSA) and prioritize compounds with ΔG < -8 kcal/mol .

Methodological Notes

  • Contradictions in evidence : While alkylation is a common synthesis strategy, reaction yields for fluorinated imidazoles vary significantly depending on solvent choice (DMF vs. THF) and base (NaH vs. K₂CO₃). Systematic optimization is required .
  • Critical gaps : Limited data exist on the compound’s pharmacokinetics in vivo. Researchers should prioritize rodent studies to assess bioavailability and half-life .

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